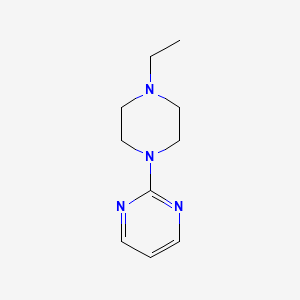

2-(4-ethyl-1-piperazinyl)pyrimidine

CAS No.:

Cat. No.: VC8477155

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N4 |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 2-(4-ethylpiperazin-1-yl)pyrimidine |

| Standard InChI | InChI=1S/C10H16N4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-10/h3-5H,2,6-9H2,1H3 |

| Standard InChI Key | NMGAABCQJFERQI-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)C2=NC=CC=N2 |

| Canonical SMILES | CCN1CCN(CC1)C2=NC=CC=N2 |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

2-(4-Ethyl-1-piperazinyl)pyrimidine consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to a piperazine moiety at the 2-position. The piperazine group is further substituted with an ethyl group at one of its nitrogen atoms, enhancing lipophilicity and influencing molecular interactions .

Key Structural Features:

-

Pyrimidine Core: Contributes to planar aromaticity and hydrogen-bonding capabilities via nitrogen lone pairs.

-

Piperazine Linker: Provides conformational flexibility and basicity due to its two tertiary amine groups.

-

Ethyl Substituent: Modulates solubility and membrane permeability by increasing hydrophobic character .

The ethyl group elevates the boiling point compared to unsubstituted piperazine derivatives (e.g., 2-(1-piperazinyl)pyrimidine boils at 277°C) . The pKa of the piperazine nitrogen is slightly reduced due to the electron-donating ethyl group, favoring protonation under physiological conditions .

Synthetic Methodologies

Optimized Protocols

Recent advancements employ microwave-assisted synthesis to reduce reaction times. For instance, Martyn et al. achieved 85% yield in Boc-protected intermediates by using microwave irradiation at 150°C for 30 minutes . Deprotection and functionalization steps (e.g., sulfonamidation) further modify the piperazine ring .

Applications in Materials Science

Boronic Acid Derivatives

B-[2-(4-Ethyl-1-piperazinyl)-5-pyrimidinyl]boronic acid, a derivative, forms reversible bonds with diols, enabling use in glucose sensing and polymer crosslinking . The ethyl group stabilizes the boronate ester complex by reducing steric hindrance .

Future Directions

Drug Development

Optimizing substituents on the pyrimidine and piperazine rings could improve target selectivity. For example, fluorine substitution at the pyrimidine 5-position may enhance metabolic stability .

Computational Modeling

In silico studies (e.g., molecular docking) could predict binding modes with viral proteases or neurotransmitter receptors, guiding synthetic efforts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume